

# EST64454 Hydrochloride: A Technical Overview of its Discovery and Development

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Compound of Interest		
Compound Name:	EST64454 hydrochloride	
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An In-depth Guide for Researchers and Drug Development Professionals

#### Introduction

**EST64454 hydrochloride** is a novel, orally active, and highly soluble selective sigma-1 ( $\sigma$ 1) receptor antagonist that has been identified as a clinical candidate for the management of pain. [1] Developed by ESTEVE Pharmaceuticals, this compound emerged from a focused drug discovery program aimed at improving the physicochemical properties of earlier  $\sigma$ 1 receptor antagonists. The primary target, the  $\sigma$ 1 receptor, is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various cellular functions, including the sensitization of pain pathways.[1] This technical guide provides a comprehensive history of the discovery and development of EST64454, detailing its pharmacological profile, preclinical data, and the experimental methodologies employed in its evaluation.

### Discovery and Rationale for Development

The development of EST64454 was driven by the need for new analgesics with novel mechanisms of action to address the limitations of existing pain therapies. The  $\sigma 1$  receptor has been identified as a promising target for pain intervention due to its role in modulating central sensitization, a key process in the establishment of chronic pain.

EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, was identified from a series of newly synthesized



pyrazole derivatives. A key objective of the lead optimization program was to enhance aqueous solubility to improve the compound's druggability. EST64454 demonstrated outstanding aqueous solubility and high cell permeability, leading to its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[1] A scalable, five-step synthesis for EST64454 has been developed.[1]

# Pharmacological Profile Primary Target: Sigma-1 (σ1) Receptor

EST64454 is a potent and selective antagonist of the  $\sigma 1$  receptor, with a binding affinity (Ki) of 22 nM.[1] The  $\sigma 1$  receptor is not a classical G protein-coupled receptor or ion channel but a chaperone protein that modulates the function of various other proteins, including ion channels and receptors involved in nociception. By antagonizing the  $\sigma 1$  receptor, EST64454 is thought to reduce the hyperexcitability of neurons in pain pathways.

#### **Secondary Pharmacology**

Initial broader profiling of related compounds indicated potential interactions with other neurological targets. However, the development of EST64454 was focused on achieving high selectivity for the  $\sigma 1$  receptor to minimize off-target effects.

## Preclinical Data In Vitro Pharmacology and ADME Profile

A summary of the in vitro characterization of EST64454 is presented in the tables below.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition



Target	Assay Type	Result
Sigma-1 (σ1) Receptor	Radioligand Binding	Ki = 22 nM
hERG Channel	Electrophysiology	Low potential for inhibition
Cytochrome P450 (CYP) Inhibition		
CYP1A2	Direct Inhibition	Very low inhibition
CYP2C9	Direct Inhibition	Very low inhibition
CYP2C19	Direct Inhibition	Very low inhibition
CYP2D6	Direct Inhibition	IC50 > 100 μM
CYP3A4	Direct Inhibition	IC50 > 100 μM

Table 2: In Vitro ADME Properties

Parameter	Assay	Result	Classification
Aqueous Solubility	Thermodynamic	Outstanding	High
Cell Permeability	Caco-2 Assay	High	High
Metabolic Stability	Human Liver Microsomes	High	Stable
P-gp Substrate	Caco-2 Efflux	No	Not a substrate

#### **Pharmacokinetics**

Pharmacokinetic studies of EST64454 were conducted in rodents following oral administration. The compound exhibited favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)



Species	Cmax (ng/mL)	t1/2 (hours)	AUC0-∞ (ng·h/mL)	F (%)
Male Wistar Rat	771	3.4	1431	69
Male CD1 Mouse	1178	<1	2645	60

#### **In Vivo Efficacy**

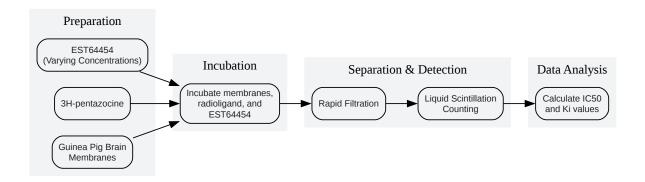
The analgesic potential of EST64454 was evaluated in established mouse models of nociceptive and neuropathic pain. The compound demonstrated significant antinociceptive effects in both the capsaicin-induced pain model and the partial sciatic nerve ligation model.[1]

## Experimental Protocols Sigma-1 (σ1) Receptor Binding Assay

The affinity of EST64454 for the  $\sigma$ 1 receptor was determined using a radioligand binding assay.

- Source: Guinea pig brain membranes.
- Radioligand:--INVALID-LINK---pentazocine.
- Procedure: Membranes were incubated with the radioligand and varying concentrations of EST64454. Non-specific binding was determined in the presence of an excess of unlabeled haloperidol.
- Detection: Radioactivity was measured by liquid scintillation counting.
- Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.





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Workflow for the σ1 Receptor Binding Assay.

#### **Caco-2 Permeability Assay**

The intestinal permeability of EST64454 was assessed using the Caco-2 cell monolayer model.

- Cell Line: Human colorectal adenocarcinoma (Caco-2) cells.
- Culture: Cells were cultured on semipermeable filter inserts for 21 days to form a differentiated monolayer.
- Procedure: EST64454 was added to either the apical (A) or basolateral (B) side of the monolayer. Samples were taken from the opposite chamber at various time points.
- Analysis: The concentration of EST64454 in the samples was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.
- Efflux Ratio: The ratio of Papp (B to A) / Papp (A to B) was determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.

#### **Metabolic Stability Assay**

The metabolic stability of EST64454 was evaluated in human liver microsomes.



- System: Pooled human liver microsomes.
- Cofactor: NADPH regenerating system.
- Procedure: EST64454 was incubated with the microsomes in the presence of the NADPH regenerating system at 37°C. Aliquots were taken at different time points and the reaction was quenched.
- Analysis: The remaining concentration of EST64454 was determined by LC-MS/MS.
- Calculation: The in vitro half-life and intrinsic clearance were calculated from the rate of disappearance of the parent compound.

### **CYP Inhibition Assay**

The potential of EST64454 to inhibit major cytochrome P450 enzymes was investigated using human liver microsomes.

- Enzymes: CYP1A2, 2C9, 2C19, 2D6, and 3A4.
- Substrates: Specific probe substrates for each CYP isoform.
- Procedure: EST64454 at various concentrations was co-incubated with human liver microsomes, a specific CYP probe substrate, and an NADPH regenerating system.
- Analysis: The formation of the substrate-specific metabolite was measured by LC-MS/MS.
- Calculation: IC50 values were determined by plotting the percent inhibition against the concentration of EST64454.

### In Vivo Pharmacokinetic Study

- Animals: Male Wistar rats and CD1 mice.
- Administration: A single oral dose of EST64454 (10 mg/kg).
- Sampling: Blood samples were collected at predetermined time points post-dosing.

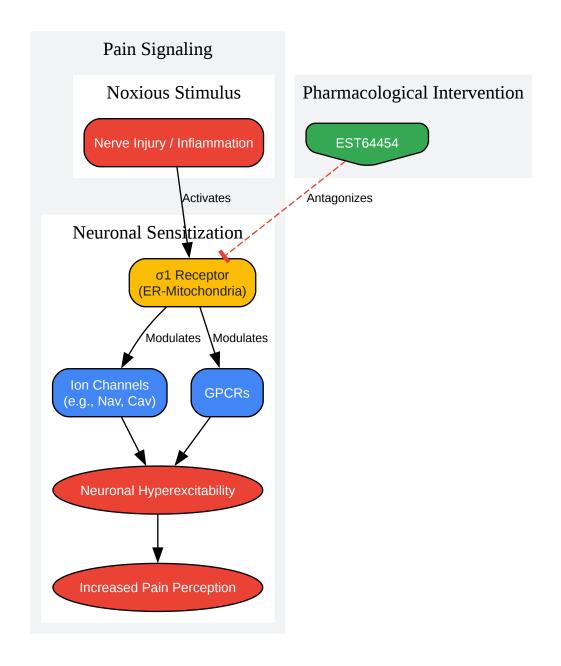


- Analysis: Plasma concentrations of EST64454 were determined using a validated LC-MS/MS method.
- Parameters Calculated: Cmax, t1/2, AUC, and oral bioavailability (F%) were calculated using non-compartmental analysis.

#### In Vivo Efficacy Models

- · Capsaicin-Induced Pain Model:
  - Procedure: Capsaicin was injected into the hind paw of mice to induce nocifensive behaviors (licking, flinching).
  - Treatment: EST64454 was administered orally prior to capsaicin injection.
  - Endpoint: The duration of nocifensive behaviors was recorded and compared between treated and vehicle groups.
- Partial Sciatic Nerve Ligation (pSNL) Model:
  - Procedure: A chronic neuropathic pain state was induced by ligating the sciatic nerve in mice.
  - Assessment: Mechanical allodynia was measured using von Frey filaments.
  - Treatment: EST64454 was administered orally after the establishment of neuropathic pain.
  - Endpoint: The withdrawal threshold to mechanical stimulation was measured and compared to baseline and vehicle-treated animals.





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Proposed Mechanism of Action for EST64454 in Pain.

#### Conclusion

**EST64454 hydrochloride** is a promising clinical candidate for the treatment of pain, developed through a rational drug design approach to optimize for both high potency at the  $\sigma 1$  receptor and favorable physicochemical and pharmacokinetic properties. Its high solubility and permeability, combined with a clean in vitro ADME and safety profile, support its potential as an



orally administered therapeutic. Preclinical studies have demonstrated its efficacy in relevant animal models of pain. The comprehensive data package, from discovery through to preclinical development, provides a strong foundation for its continued investigation in clinical trials.

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#### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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